3-(3-Hydroxyprop-1-ynyl)benzonitrile 3-(3-Hydroxyprop-1-ynyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 170859-72-0
VCID: VC20939081
InChI: InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
SMILES: C1=CC(=CC(=C1)C#N)C#CCO
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol

3-(3-Hydroxyprop-1-ynyl)benzonitrile

CAS No.: 170859-72-0

Cat. No.: VC20939081

Molecular Formula: C10H7NO

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Hydroxyprop-1-ynyl)benzonitrile - 170859-72-0

Specification

CAS No. 170859-72-0
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
IUPAC Name 3-(3-hydroxyprop-1-ynyl)benzonitrile
Standard InChI InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
Standard InChI Key VQBKNKNTCZEENN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C#N)C#CCO
Canonical SMILES C1=CC(=CC(=C1)C#N)C#CCO

Introduction

Basic Properties and Structural Information

3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS: 170859-72-0) is characterized by a benzene ring substituted with a nitrile group and a hydroxyprop-1-ynyl moiety, both at the meta position (position 3). The compound features three key functional groups: a hydroxyl group, an alkyne (triple bond), and a nitrile group, creating a molecule with diverse reactivity patterns.
The structural details and physical properties of 3-(3-Hydroxyprop-1-ynyl)benzonitrile are summarized in the following table:

PropertyValue
CAS Number170859-72-0
Molecular FormulaC₁₀H₇NO
Molecular Weight157.17 g/mol
IUPAC Name3-(3-hydroxyprop-1-ynyl)benzonitrile
Density1.2 g/cm³
Boiling Point317.1°C at 760 mmHg
Flash Point145.6°C
Melting PointNot available in literature
LogP0.90208
Polar Surface Area44.02000
Standard InChIInChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
Standard InChIKeyVQBKNKNTCZEENN-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)C#N)C#CCO
The compound possesses an asymmetrical structure where the electron-withdrawing nitrile group and the hydroxyprop-1-ynyl substituent create an interesting electronic distribution across the molecule. This electronic arrangement influences its reactivity and potential applications in organic synthesis .

Synthesis Methods

Several synthetic approaches can be employed to produce 3-(3-Hydroxyprop-1-ynyl)benzonitrile. The most commonly utilized methods include:

Sonogashira Coupling

The primary synthetic route involves a palladium-catalyzed Sonogashira coupling reaction between 3-bromobenzonitrile or 3-iodobenzonitrile and propargyl alcohol. This cross-coupling reaction typically employs:

  • Palladium catalyst (Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide as co-catalyst

  • An amine base (triethylamine or diisopropylamine)

  • Inert atmosphere conditions

  • Moderate heating (typically 70-80°C)
    The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the copper-acetylide intermediate formed from propargyl alcohol, and finally reductive elimination to yield the desired product.

Alternative Approaches

Alternative methods for synthesizing this compound include:

  • Alkynylation of 3-formylbenzonitrile followed by reduction of the resulting ketone

  • Protection of propargyl alcohol, coupling with 3-iodobenzonitrile, and subsequent deprotection

  • Direct alkynylation of 3-lithiobenzonitrile with 3-(tetrahydropyran-2-yloxy)-1-propyne
    Literature evidence indicates that the Sonogashira coupling method typically provides yields in the range of 65-85%, making it the preferred approach for laboratory-scale synthesis .

Chemical Reactivity and Transformations

The reactivity of 3-(3-Hydroxyprop-1-ynyl)benzonitrile is governed by its three key functional groups, each offering distinct transformation possibilities:

Hydroxyl Group Transformations

The primary alcohol functionality can undergo various reactions:

  • Oxidation to aldehyde or carboxylic acid using reagents such as PCC, PDC, or TEMPO/NaOCl

  • Esterification with acid chlorides or anhydrides to form corresponding esters

  • Etherification via Williamson ether synthesis to produce alkyl or aryl ethers

  • Conversion to leaving groups (mesylate, tosylate) for nucleophilic substitution reactions

Alkyne Transformations

The internal alkyne moiety provides a platform for numerous transformations:

  • Catalytic hydrogenation to alkene (using Lindlar catalyst) or alkane (using Pd/C, H₂)

  • Hydration to form ketones (using Hg²⁺ catalysts or transition metal complexes)

  • Cycloaddition reactions, including [2+2+2] cyclotrimerization and 1,3-dipolar cycloadditions

  • Click chemistry with azides to form 1,2,3-triazoles

  • Coordination to transition metals to form organometallic complexes

Nitrile Group Transformations

The nitrile functionality serves as a versatile precursor to other functional groups:

  • Hydrolysis to carboxylic acid under acidic or basic conditions

  • Reduction to primary amine (LiAlH₄), aldehyde (DIBAL-H), or imine intermediates

  • Addition reactions with organometallic reagents to form ketones after hydrolysis

  • Pinner reaction to form imidates, which can be converted to amidines or amides
    These diverse reaction pathways make 3-(3-Hydroxyprop-1-ynyl)benzonitrile a valuable building block in organic synthesis for constructing more complex molecules .

Spectroscopic Characterization

The structural confirmation and purity assessment of 3-(3-Hydroxyprop-1-ynyl)benzonitrile can be accomplished through various spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) typically shows:

  • Aromatic protons resonating between δ 7.3-7.8 ppm (4H, complex pattern)

  • Hydroxyl proton as a triplet around δ 2.8-3.0 ppm (1H)

  • Methylene protons adjacent to hydroxyl group as a doublet at δ 4.5-4.6 ppm (2H)
    ¹³C NMR (100 MHz, CDCl₃) displays:

  • Nitrile carbon signal at δ 118-120 ppm

  • Aromatic carbon signals between δ 125-136 ppm

  • Alkyne carbons at δ 80-95 ppm

  • Hydroxymethyl carbon at δ 51-52 ppm

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Hydroxyl group (O-H stretch): 3200-3600 cm⁻¹

  • Nitrile group (C≡N stretch): ~2220-2240 cm⁻¹

  • Alkyne (C≡C stretch): ~2100-2200 cm⁻¹

  • Aromatic C-H stretching: ~3030-3080 cm⁻¹

  • Aromatic ring vibrations: 1450-1600 cm⁻¹

Mass Spectrometry

Mass spectral analysis typically reveals:

  • Molecular ion peak at m/z 157

  • Fragmentation pattern showing loss of hydroxyl group (m/z 140)

  • Further fragmentation with loss of propynol group

Applications in Scientific Research

3-(3-Hydroxyprop-1-ynyl)benzonitrile has found applications in several scientific domains:

Synthetic Organic Chemistry

As a versatile building block, this compound serves as an intermediate in the synthesis of:

  • Heterocyclic compounds through cyclization reactions

  • Pharmaceutically active compounds containing benzonitrile scaffolds

  • Conjugated systems for materials applications

  • Functionalized benzonitrile derivatives with biological activity

Materials Science

The unique electronic properties of this compound make it useful in:

  • Development of organic electronic materials

  • Precursors for conductive polymers

  • Components in optoelectronic devices

  • Building blocks for supramolecular assemblies through hydrogen bonding

Comparison with Related Compounds

Understanding 3-(3-Hydroxyprop-1-ynyl)benzonitrile in the context of related compounds provides valuable insights into its unique properties:

Structural Analogs

CompoundCAS NumberKey DifferencesProperties Comparison
2-(3-Hydroxyprop-1-ynyl)benzonitrile210884-99-4Nitrile and alkynyl groups at ortho positionMore steric hindrance, potentially different reactivity
4-(3-Hydroxyprop-1-ynyl)benzonitrileSimilar structure with para substitutionDifferent electronic distribution, potentially more symmetrical properties
3-(3-Hydroxyprop-1-en-1-yl)benzonitrile98116-50-8Contains alkene instead of alkyneLower reactivity at carbon-carbon multiple bond, different geometric properties
3-Hydroxybenzonitrile873-62-1Lacks propynyl groupSimpler structure, different solubility profile, lower molecular weight

Functional Significance of Structural Variations

The position of substituents on the benzene ring significantly affects:

  • Electronic distribution and resulting reactivity

  • Hydrogen bonding capabilities

  • Molecular conformation and packing in solid state

  • Solubility and physical properties
    The meta-substitution pattern in 3-(3-Hydroxyprop-1-ynyl)benzonitrile creates a unique electronic environment that distinguishes it from its ortho and para isomers in terms of reactivity and potential applications .

Current Research Trends and Future Directions

Current research involving 3-(3-Hydroxyprop-1-ynyl)benzonitrile and structurally related compounds focuses on several promising areas:

Synthetic Methodology Development

Ongoing research aims to develop more efficient and selective methods for synthesizing this compound, including:

  • Green chemistry approaches using environmentally benign catalysts

  • Flow chemistry protocols for continuous production

  • Stereoselective synthesis of derivatives with chiral centers

Materials Applications

Emerging applications in materials science include:

  • Development of benzonitrile-based conjugated systems for organic electronics

  • Incorporation into polymeric materials for specific functional properties

  • Exploration of self-assembly properties for supramolecular materials

Biological Activity Studies

Investigation of potential biological activities of this compound and its derivatives includes:

  • Screening for antimicrobial properties

  • Evaluation as enzyme inhibitors

  • Assessment of potential in medicinal chemistry applications

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